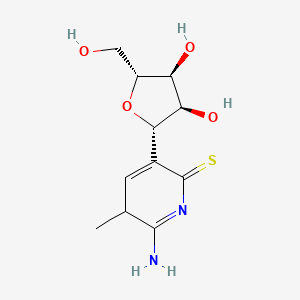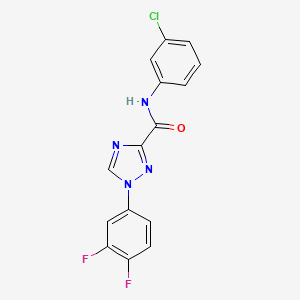![molecular formula C9H9N5 B15281805 8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-(methyl(phenyl)sulfonyl)acrylonitriles with 2-chloroethyl isocyanate or 3-chloropropyl isocyanate in boiling 1,4-dioxane . This reaction yields the desired heterocyclic compound with a sulfonyl group in position 8.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-2-substituted-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrimido[4,5-d]pyrimidine-diones
Uniqueness
8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and its potential anti-inflammatory and cytotoxic activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-methyl-4,6,8,10,12-pentazatricyclo[7.4.0.02,6]trideca-1(13),2,4,9,11-pentaene |
InChI |
InChI=1S/C9H9N5/c1-6-11-3-8-7-2-10-4-12-9(7)13-5-14(6)8/h2-4H,5H2,1H3,(H,10,12,13) |
InChI Key |
OLVKWRWEUNKFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CNC3=NC=NC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2-phenylethyl)benzoate](/img/structure/B15281722.png)
![Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)
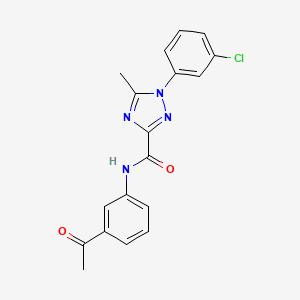
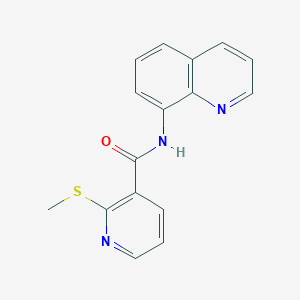
![2H,3H-furo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B15281742.png)
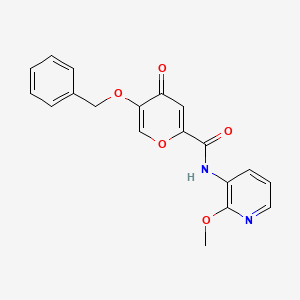
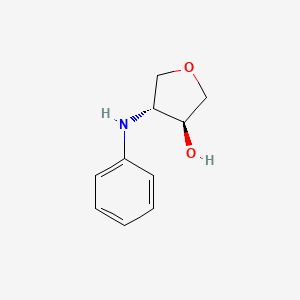
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
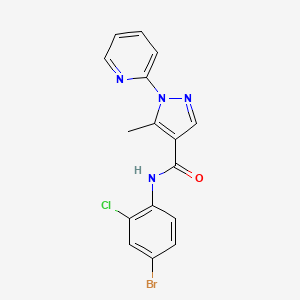
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
